molecular formula C10H8N2O3 B1346385 4-Methyl-2-(2-nitrophenyl)oxazole CAS No. 951884-48-3

4-Methyl-2-(2-nitrophenyl)oxazole

Cat. No.: B1346385
CAS No.: 951884-48-3
M. Wt: 204.18 g/mol
InChI Key: XKVKKDJHKSYZSZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-nitrophenyl)oxazole is an organic compound with the molecular formula C₁₀H₈N₂O₃. It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and a nitrogen atom separated by one carbon atom in a five-membered ring.

Scientific Research Applications

4-Methyl-2-(2-nitrophenyl)oxazole has several scientific research applications, including:

Safety and Hazards

4-Methyl-2-(2-nitrophenyl)oxazole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(2-nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with 4-methyl-2-aminophenol under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply to its production .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(2-nitrophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic medium.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 4-Methyl-2-(2-aminophenyl)oxazole.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

    Oxidation: 4-Carboxy-2-(2-nitrophenyl)oxazole.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-nitrophenyl)oxazole is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

    2-Phenyl-4-methyl-1,3-oxazole: Similar structure but lacks the nitro group, leading to different reactivity and biological activity.

    4-Methyl-2-(4-nitrophenyl)oxazole: Similar structure with the nitro group in a different position, affecting its chemical and biological properties.

    2-(2-Nitrophenyl)-4,5-dihydro-1,3-oxazole:

Uniqueness: 4-Methyl-2-(2-nitrophenyl)oxazole is unique due to the presence of both a nitro group and a methyl group on the oxazole ring.

Properties

IUPAC Name

4-methyl-2-(2-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVKKDJHKSYZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650030
Record name 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-48-3
Record name 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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